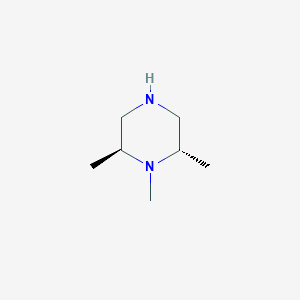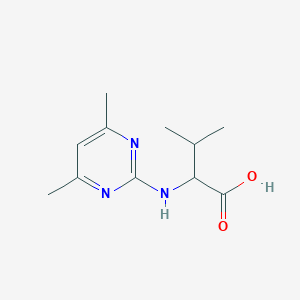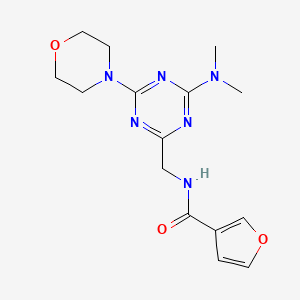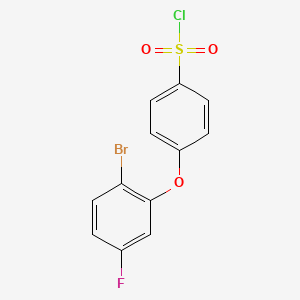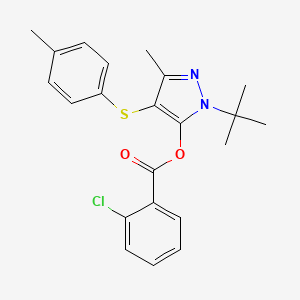
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate is a chemical compound with the following properties:
- Molecular formula : C~19~H~18~ClN~3~O~2~S
- Molecular weight : Approximately 383.88 g/mol
- CAS number : 851128-05-7
Molecular Structure Analysis
The molecular structure of 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate consists of a pyrazole ring, a chlorobenzoate group, and a tert-butyl substituent. The p-tolylthio group is attached to the pyrazole ring. The overall structure contributes to its chemical properties and potential biological activity.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including substitution, esterification, and nucleophilic reactions. Investigating its reactivity with different reagents and conditions would provide valuable insights.
Physical And Chemical Properties Analysis
- Appearance : Solid crystalline powder
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)
- Melting point : Not specified
- Boiling point : Not specified
- Stability : Stable under standard conditions
- Other properties : Investigate its UV-Vis absorption, IR spectra, and other spectroscopic data.
科学的研究の応用
Synthesis and Characterization
This compound and its derivatives are synthesized via multiple steps, involving nucleophilic aromatic displacement and solvent-free approaches as key steps for the formation of desired products. These compounds have been characterized through techniques like X-ray diffraction, confirming their structure and properties. For instance, the synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents involves a similar strategy, showcasing their potential in medicinal chemistry (Abonía et al., 2011).
Potential Antitumor Activity
Several compounds synthesized from similar strategies have been screened for their ability to inhibit human tumor cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia, indicating their potential use as antitumor agents. These compounds exhibited significant activity against a range of cancer cell lines, with notable GI(50) values, suggesting their promise in cancer therapy research (Abonía et al., 2011).
Application in Green Chemistry
Research on similar compounds includes the fixation of carbon dioxide and related small molecules, affording adducts as zwitterionic, bicyclic boraheterocycles. This demonstrates their utility in capturing and utilizing carbon dioxide, contributing to green chemistry solutions (Theuergarten et al., 2012).
Molecular Structure Analysis
The detailed molecular structure analysis of derivatives, through techniques like X-ray diffraction, offers insights into their chemical behavior and potential applications. For example, the structural analysis of 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol sheds light on its crystallography and potential for further application in synthesis and medicinal chemistry (Kamani et al., 2019).
Ligand Chemistry
Some derivatives are utilized in ligand chemistry, demonstrating how the modification of these compounds can lead to the creation of ligands for potential use in coordination chemistry and catalysis. This highlights their versatility and utility in developing new chemical reactions and materials (Grotjahn et al., 2002).
Safety And Hazards
Safety information is crucial for handling this compound. Consult safety data sheets (SDS) and follow proper laboratory practices. Potential hazards include skin and eye irritation, inhalation risks, and environmental impact.
将来の方向性
Future research should focus on:
- Biological activity : Investigate its potential as a drug candidate or bioactive compound.
- Synthetic optimization : Develop efficient synthetic routes.
- Toxicology : Assess its safety profile.
- Structure-activity relationship (SAR) : Explore modifications for improved properties.
特性
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-10-12-16(13-11-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)17-8-6-7-9-18(17)23/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOYULXSXORWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479350.png)
![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)
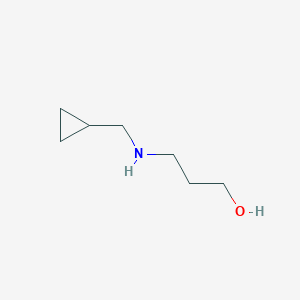
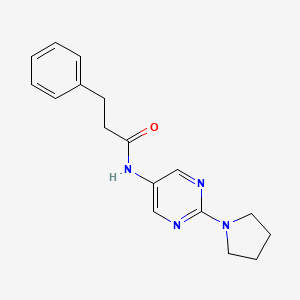
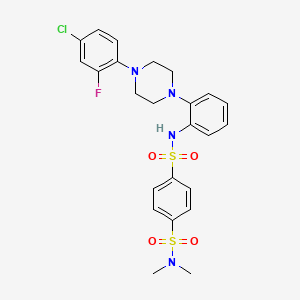
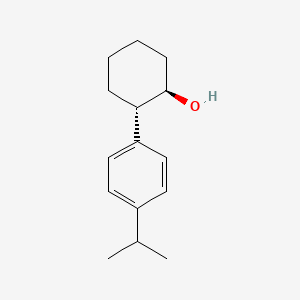
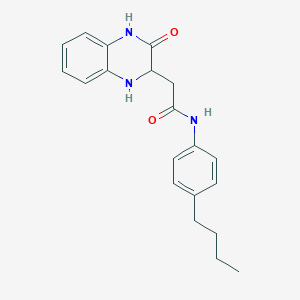
![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
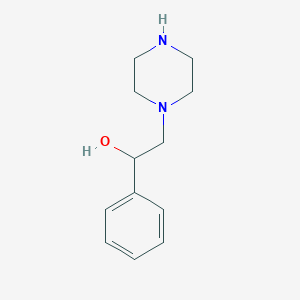
![2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2479366.png)
